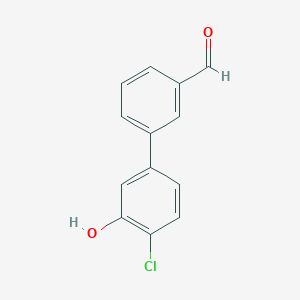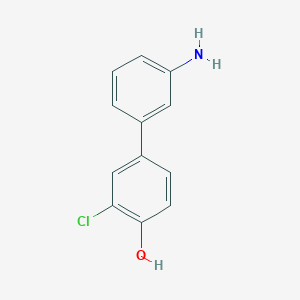
2-Chloro-5-(3-formylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-formylphenyl)phenol, 95% (2C5F95) is an organic compound with a wide range of applications in research, industry, and medicine. It is a chlorinated phenol derivative with a molecular weight of 214.58 g/mol, and a melting point of 86-87°C. 2C5F95 is a versatile compound, as it can be used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the synthesis of a wide variety of compounds. In addition, 2C5F95 is a powerful antioxidant and has anti-inflammatory properties.
Mecanismo De Acción
2-Chloro-5-(3-formylphenyl)phenol, 95% has been found to act as an antioxidant and anti-inflammatory agent. The compound has been found to scavenge free radicals, thus reducing oxidative stress in cells. In addition, 2-Chloro-5-(3-formylphenyl)phenol, 95% has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thus reducing inflammation.
Biochemical and Physiological Effects
2-Chloro-5-(3-formylphenyl)phenol, 95% has been found to have a number of beneficial biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, and to improve mitochondrial function. In addition, 2-Chloro-5-(3-formylphenyl)phenol, 95% has been found to reduce the risk of cardiovascular disease, to improve cognitive function, and to reduce the risk of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(3-formylphenyl)phenol, 95% is an advantageous reagent for lab experiments, as it is relatively easy to synthesize and is of high purity (95%). However, the compound is sensitive to light and heat, and must be stored in a cool, dark place. In addition, it is important to note that the compound should not be used in the presence of strong acids or bases, as it can be easily hydrolyzed.
Direcciones Futuras
There are a number of potential future directions for research on 2-Chloro-5-(3-formylphenyl)phenol, 95%. For example, further research could be conducted to explore the compound’s effects on other diseases, such as diabetes and Alzheimer’s disease. In addition, research could be conducted to explore the compound’s effects on other physiological processes, such as metabolism and cell signaling. Furthermore, research could be conducted to explore the compound’s potential as a therapeutic agent in clinical settings. Finally, further research could be conducted to improve the synthetic methods used to produce 2-Chloro-5-(3-formylphenyl)phenol, 95%, in order to increase the compound’s purity and reduce its cost.
Métodos De Síntesis
2-Chloro-5-(3-formylphenyl)phenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 4-chloro-2-nitrobenzaldehyde and paraformaldehyde in an acetic acid/water mixture. The second step involves the reaction of the resulting product with 3-formylphenol in a mixture of ethanol/water. This two-step process yields a high purity product, with a purity of 95%.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-formylphenyl)phenol, 95% is a valuable reagent in many scientific research applications. It has been used in the synthesis of various organic compounds, such as 2-chloro-5-(3-formylphenyl)-2-hydroxybenzoic acid, which has been found to be a potent inhibitor of the enzyme acetylcholinesterase. In addition, 2-Chloro-5-(3-formylphenyl)phenol, 95% has been used in the synthesis of novel heterocyclic compounds, such as 1,2,3,4-tetrahydro-4-methyl-2-benzothiazolone, which has been found to be a potent antioxidant.
Propiedades
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZOHCIULZXAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685856 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-formylphenyl)phenol | |
CAS RN |
1261979-70-7 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














